4-chlorophenyl 3,5-dimethyl-1-({1-[(4-methylphenyl)sulfonyl]-2-pyrrolidinyl}carbonyl)-1H-pyrazol-4-yl sulfide
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Overview
Description
4-chlorophenyl 3,5-dimethyl-1-({1-[(4-methylphenyl)sulfonyl]-2-pyrrolidinyl}carbonyl)-1H-pyrazol-4-yl sulfide is a complex organic compound with a molecular formula of C23H24ClN3O3S2 and a molecular weight of 490.047. This compound is part of the pyrazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chlorophenyl 3,5-dimethyl-1-({1-[(4-methylphenyl)sulfonyl]-2-pyrrolidinyl}carbonyl)-1H-pyrazol-4-yl sulfide involves multiple steps. One common method includes the reaction of a suitable chalcone with p-hydrazinobenzenesulfonamide hydrochloride in a 1:1.1 mol ratio in ethanol, in the presence of glacial acetic acid. The mixture is refluxed for several hours, and the reaction progress is monitored using thin-layer chromatography .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
4-chlorophenyl 3,5-dimethyl-1-({1-[(4-methylphenyl)sulfonyl]-2-pyrrolidinyl}carbonyl)-1H-pyrazol-4-yl sulfide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the chloro and sulfonyl groups, using reagents like sodium methoxide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of corresponding alcohols or amines.
Scientific Research Applications
4-chlorophenyl 3,5-dimethyl-1-({1-[(4-methylphenyl)sulfonyl]-2-pyrrolidinyl}carbonyl)-1H-pyrazol-4-yl sulfide has several scientific research applications:
Medicinal Chemistry: It is used in the development of new pharmaceuticals due to its potential biological activities, such as anti-inflammatory, antimicrobial, and anticancer properties.
Material Science: The compound’s unique structural properties make it useful in the synthesis of advanced materials, including polymers and nanomaterials.
Biological Studies: It is employed in various biological assays to study enzyme inhibition, receptor binding, and cellular signaling pathways.
Mechanism of Action
The mechanism of action of 4-chlorophenyl 3,5-dimethyl-1-({1-[(4-methylphenyl)sulfonyl]-2-pyrrolidinyl}carbonyl)-1H-pyrazol-4-yl sulfide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to alterations in cellular processes. For example, it may inhibit acetylcholinesterase, affecting neurotransmission and leading to potential therapeutic effects in neurological disorders .
Comparison with Similar Compounds
Similar Compounds
- 4-chlorophenyl 3,5-dimethyl-1-((2-nitrophenyl)sulfonyl)-1H-pyrazol-4-yl sulfide
- 4-chlorophenyl 3,5-dimethyl-1-((4-nitrophenyl)sulfonyl)-1H-pyrazol-4-yl sulfide
- 4-chlorophenyl 3,5-dimethyl-1-(phenylsulfonyl)-1H-pyrazol-4-yl sulfide
Uniqueness
The uniqueness of 4-chlorophenyl 3,5-dimethyl-1-({1-[(4-methylphenyl)sulfonyl]-2-pyrrolidinyl}carbonyl)-1H-pyrazol-4-yl sulfide lies in its specific structural features, such as the presence of both chloro and sulfonyl groups, which contribute to its distinct chemical reactivity and biological activity. These features differentiate it from other similar compounds and make it a valuable molecule for various applications .
Properties
CAS No. |
368859-05-6 |
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Molecular Formula |
C23H24ClN3O3S2 |
Molecular Weight |
490.0 g/mol |
IUPAC Name |
[4-(4-chlorophenyl)sulfanyl-3,5-dimethylpyrazol-1-yl]-[1-(4-methylphenyl)sulfonylpyrrolidin-2-yl]methanone |
InChI |
InChI=1S/C23H24ClN3O3S2/c1-15-6-12-20(13-7-15)32(29,30)26-14-4-5-21(26)23(28)27-17(3)22(16(2)25-27)31-19-10-8-18(24)9-11-19/h6-13,21H,4-5,14H2,1-3H3 |
InChI Key |
GRDJAKFZZVEZRY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCCC2C(=O)N3C(=C(C(=N3)C)SC4=CC=C(C=C4)Cl)C |
Origin of Product |
United States |
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